molecular formula C14H21N3O B11586315 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one CAS No. 727674-10-4

1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11586315
CAS No.: 727674-10-4
M. Wt: 247.34 g/mol
InChI Key: ODUVLGSBYVALGL-UHFFFAOYSA-N
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Description

1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a hexan-2-yl group at the first position, and two methyl groups at the fourth and sixth positions of the pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,3-diketones and hydrazines, the pyrazole ring can be formed, which is then fused with a pyridine ring through a series of condensation reactions .

Industrial production methods often involve the use of solid catalysts to enhance the reaction efficiency and yield. Amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as an effective catalyst for the synthesis of pyrazolopyridine derivatives . This method provides the desired products with moderate to good yields under mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms of the pyrazolopyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as cell proliferation and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of 1-(hexan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.

Properties

CAS No.

727674-10-4

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C14H21N3O/c1-5-6-7-11(4)17-13-12(14(18)16-17)9(2)8-10(3)15-13/h8,11H,5-7H2,1-4H3,(H,16,18)

InChI Key

ODUVLGSBYVALGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1

solubility

16 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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